molecular formula C11H13Cl3N2O3S2 B11996794 N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}thiophene-2-carboxamide

N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}thiophene-2-carboxamide

Cat. No.: B11996794
M. Wt: 391.7 g/mol
InChI Key: GUQCNEASLUNGSF-UHFFFAOYSA-N
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Description

N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}thiophene-2-carboxamide is a complex organic compound with a unique structure that includes a thiophene ring, a trichloromethyl group, and a dioxidotetrahydrothiophenylamine moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}thiophene-2-carboxamide typically involves multiple steps. One common method includes the reaction of thiophene-2-carboxylic acid with thionyl chloride to form thiophene-2-carbonyl chloride. This intermediate is then reacted with 2,2,2-trichloroethylamine in the presence of a base to form the corresponding amide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring and the dioxidotetrahydrothiophenylamine moiety can be oxidized under specific conditions.

    Reduction: The trichloromethyl group can be reduced to a dichloromethyl or monochloromethyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield various chlorinated derivatives.

Scientific Research Applications

N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}thiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. The exact pathways and targets are still under investigation, but it is thought to involve the modulation of signal transduction pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}thiophene-2-carboxamide apart from similar compounds is its unique combination of a thiophene ring and a dioxidotetrahydrothiophenylamine moiety

Properties

Molecular Formula

C11H13Cl3N2O3S2

Molecular Weight

391.7 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[(1,1-dioxothiolan-3-yl)amino]ethyl]thiophene-2-carboxamide

InChI

InChI=1S/C11H13Cl3N2O3S2/c12-11(13,14)10(15-7-3-5-21(18,19)6-7)16-9(17)8-2-1-4-20-8/h1-2,4,7,10,15H,3,5-6H2,(H,16,17)

InChI Key

GUQCNEASLUNGSF-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CS2

Origin of Product

United States

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